(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine
Overview
Description
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine is a useful research compound. Its molecular formula is C12H24FN and its molecular weight is 201.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nickel-Catalyzed Coupling Reactions
Nickel-catalyzed coupling reactions represent a significant area of application in scientific research for compounds similar to (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine. The process involves the coupling of fluoroarenes with amines, facilitated by nickel catalysts, to produce various functionalized compounds. These reactions have broad implications in the synthesis of complex molecules used in pharmaceuticals, agrochemicals, and material sciences. The methodology demonstrates versatility with different fluoroarenes and amines, including cyclic and acyclic aliphatic amines, showcasing the adaptability of this approach in constructing valuable chemical entities (Zhu & Wang, 2013).
Synthesis of Chiral Derivatives
The synthesis and separation of enantiomers of fluoro-substituted amines are crucial for the development of chiral compounds with potential applications in medicinal chemistry. Such processes allow for the detailed study of the pharmacological properties of each enantiomer, contributing to the discovery of more effective and safer drugs. The ability to use these chiral amines as derivatizing agents further extends their utility in analytical chemistry, aiding in the distinction of compounds in complex mixtures through techniques like NMR spectroscopy (Hamman, 1989).
Catalytic Synthesis of Amines
Catalytic systems involving ruthenium and niobium oxide (Ru/Nb2O5) have shown promise in the efficient synthesis of amines, such as cyclopentylamine, from ketones through reductive amination. This method is significant for producing amines used in pesticides, cosmetics, and medicines, highlighting the role of catalysis in sustainable and green chemistry. The high yield and stability of the catalytic system, along with its applicability to a variety of ketones and aldehydes, make this approach highly valuable for industrial applications (Guo et al., 2019).
Fluoro-Cyclisation for Heterocycles
The development of mild fluoro-cyclisation techniques using readily available reagents like Selectfluor demonstrates the potential for synthesizing fluorinated heterocycles. These compounds are of great interest due to their applications in pharmaceuticals and agrochemicals, where fluorination can significantly alter the biological activity and physicochemical properties of molecules. The ability to induce such cyclisations under mild conditions broadens the scope of fluorinated heterocycles that can be synthesized, potentially leading to new classes of therapeutic agents and agrochemicals (Parmar & Rueping, 2014).
Properties
IUPAC Name |
(1R,2R)-2-fluoro-N-heptan-2-ylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FN/c1-3-4-5-7-10(2)14-12-9-6-8-11(12)13/h10-12,14H,3-9H2,1-2H3/t10?,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABWEOSDRVZPKX-PQDIPPBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC1CCCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(C)N[C@@H]1CCC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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